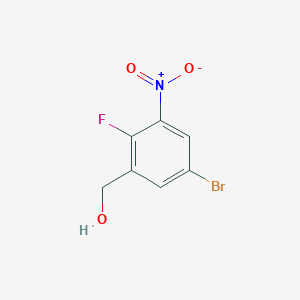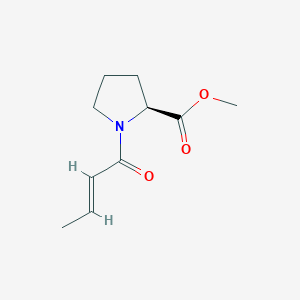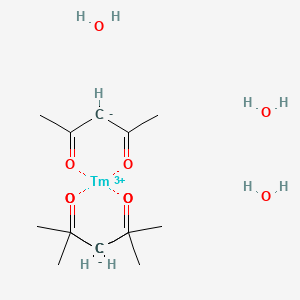
Thulium2,4-pentanedionate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium2,4-pentanedionate trihydrate, also known as thulium (III) 2,4-pentanedionate trihydrate, is a rare earth compound with the chemical formula C15H27O9Tm. It is a coordination complex where thulium is bonded to three 2,4-pentanedionate ligands and three water molecules. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thulium2,4-pentanedionate trihydrate can be synthesized through a reaction between thulium chloride and acetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The mixture is stirred and heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
The process may involve multiple purification steps to achieve the required purity for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Thulium2,4-pentanedionate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thulium oxides.
Reduction: Reduction reactions can convert the thulium (III) ion to lower oxidation states, although these are less common.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium oxides, while substitution reactions can produce new thulium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Thulium2,4-pentanedionate trihydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various chemical reactions.
Materials Science: The compound is used in the preparation of thin films and coatings, particularly in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Industry: This compound is used in the production of specialty glasses and ceramics, where it imparts unique properties to the final products
Wirkmechanismus
The mechanism of action of thulium2,4-pentanedionate trihydrate involves the coordination of thulium ions with the 2,4-pentanedionate ligands. This coordination stabilizes the thulium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Thulium2,4-pentanedionate trihydrate can be compared with other similar compounds, such as:
Thulium (III) acetylacetonate: Similar in structure but without the trihydrate component.
Other rare earth acetylacetonates: Compounds like europium (III) acetylacetonate and terbium (III) acetylacetonate share similar coordination chemistry but differ in their specific properties and applications.
The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which can influence its reactivity and stability .
Eigenschaften
Molekularformel |
C15H27O9Tm |
|---|---|
Molekulargewicht |
520.30 g/mol |
IUPAC-Name |
pentane-2,4-dione;thulium(3+);trihydrate |
InChI |
InChI=1S/3C5H7O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;3*1H2;/q3*-1;;;;+3 |
InChI-Schlüssel |
KPAXWRZUVILPFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Tm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



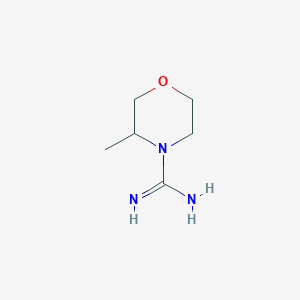



![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
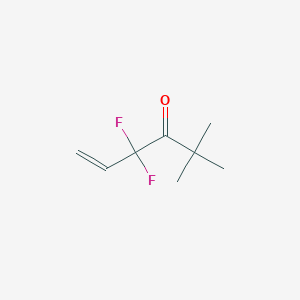
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
